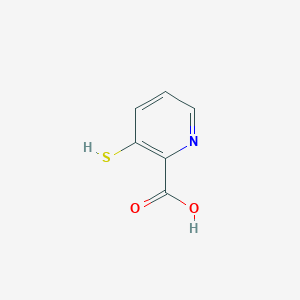

3-Mercaptopicolinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Picolinic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-sulfanylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S/c8-6(9)5-4(10)2-1-3-7-5/h1-3,10H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYFDNIOIEFZULT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90163330 | |

| Record name | 3-Mercaptopicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14623-54-2 | |

| Record name | 3-Mercaptopicolinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14623-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Mercaptopicolinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014623542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Mercaptopicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyridinecarboxylic acid, 3-mercapto | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-MERCAPTOPICOLINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XW1R5R974 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to a Proposed Synthesis Pathway for 3-Mercaptopicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Mercaptopicolinic acid is a compound of interest in biochemical research, primarily for its role as an inhibitor of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a key enzyme in gluconeogenesis. Despite its utility, a detailed, publicly available synthesis pathway is not readily found in the scientific literature. This technical guide outlines a plausible and robust multi-step synthesis for this compound, commencing from the commercially available starting material, 3-aminopicolinic acid. The proposed pathway leverages well-established and reliable reactions in heterocyclic chemistry, including diazotization and xanthate chemistry, to introduce the desired thiol functionality onto the picolinic acid scaffold. This document provides detailed, step-by-step experimental protocols for each stage of the synthesis, a summary of expected materials and their quantities, and a logical workflow diagram to guide researchers in the potential laboratory-scale production of this valuable compound.

Proposed Synthesis Pathway Overview

The proposed synthesis of this compound is a three-step process starting from 3-aminopicolinic acid. The core strategy involves the conversion of the amino group into a versatile diazonium salt intermediate. This intermediate is then reacted with a xanthate salt to introduce the sulfur functionality. The final step is the hydrolysis of the resulting xanthate ester to yield the target molecule, this compound.

The overall reaction scheme is as follows:

-

Diazotization: 3-Aminopicolinic acid is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form the corresponding diazonium salt.

-

Xanthate Formation: The diazonium salt is then reacted with a solution of potassium ethyl xanthate. The xanthate anion acts as a nucleophile, displacing the diazonium group to form an S-(2-carboxypyridin-3-yl) O-ethyl dithiocarbonate intermediate.

-

Hydrolysis: The final step involves the hydrolysis of the xanthate intermediate under basic conditions to yield this compound.

Data Presentation

The following table summarizes the key reactants, intermediates, and the final product, along with their molecular weights and anticipated yields for each step. The yields are estimates based on analogous reactions reported in the literature for similar substrates.

| Step | Starting Material/Intermediate | Reagents | Product | Molecular Weight ( g/mol ) | Anticipated Yield (%) |

| 1 | 3-Aminopicolinic acid | Sodium nitrite, Hydrochloric acid | 3-(Diazonio)picolinate | 150.11 | ~95% (in solution) |

| 2 | 3-(Diazonio)picolinate | Potassium ethyl xanthate | S-(2-carboxypyridin-3-yl) O-ethyl dithiocarbonate | 259.33 | 70-85% |

| 3 | S-(2-carboxypyridin-3-yl) O-ethyl dithiocarbonate | Sodium hydroxide (B78521), Hydrochloric acid | This compound | 155.18 | 80-90% |

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the proposed synthesis of this compound.

Step 1: Diazotization of 3-Aminopicolinic Acid

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 13.8 g (0.1 mol) of 3-aminopicolinic acid in 100 mL of 2 M hydrochloric acid.[1] Cool the solution to 0-5 °C in an ice-salt bath.

-

Reaction: While maintaining the temperature between 0-5 °C, add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water dropwise from the dropping funnel over a period of 30 minutes with vigorous stirring.

-

Completion: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes. The resulting solution contains the 3-(diazonio)picolinate intermediate and is used directly in the next step without isolation. The formation of diazonium salts from primary aromatic amines with nitrous acid is a well-established chemical transformation.[2][3]

Step 2: Formation of S-(2-carboxypyridin-3-yl) O-ethyl dithiocarbonate

-

Preparation of Xanthate Solution: In a separate beaker, dissolve 17.6 g (0.11 mol) of potassium ethyl xanthate in 100 mL of water and cool it to 10-15 °C.

-

Reaction: Slowly add the cold diazonium salt solution from Step 1 to the potassium ethyl xanthate solution with vigorous stirring. Control the rate of addition to maintain the reaction temperature below 20 °C. The reaction of diazonium salts with xanthates is a known method for the formation of dithiocarbonates.[4]

-

Isolation: Upon completion of the addition, a yellow to orange precipitate of S-(2-carboxypyridin-3-yl) O-ethyl dithiocarbonate should form. Stir the mixture for an additional hour at room temperature.

-

Purification: Collect the precipitate by vacuum filtration, wash it thoroughly with cold water, and then with a small amount of cold ethanol. Dry the solid product under vacuum.

Step 3: Hydrolysis to this compound

-

Reaction: Suspend the dried S-(2-carboxypyridin-3-yl) O-ethyl dithiocarbonate from Step 2 in 150 mL of a 10% aqueous sodium hydroxide solution.

-

Heating: Heat the mixture to reflux for 2-3 hours with stirring. The hydrolysis of xanthates to thiols is a standard procedure.[5][6]

-

Work-up: Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

-

Acidification: Carefully acidify the filtrate with 6 M hydrochloric acid to a pH of approximately 3-4. The product, this compound, should precipitate out of the solution.

-

Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum over a desiccant. The product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

Mandatory Visualization

The following diagrams illustrate the proposed synthesis pathway and the logical workflow.

Caption: Proposed synthesis pathway for this compound.

Caption: Logical experimental workflow for the synthesis.

Conclusion

This technical guide presents a well-reasoned, proposed synthetic pathway for this compound, a compound of significant interest to the biochemical and pharmaceutical research communities. By utilizing a sequence of established and high-yielding reactions—diazotization, xanthate formation, and hydrolysis—this guide provides a detailed roadmap for the synthesis of this target molecule from a readily available precursor. The inclusion of detailed experimental protocols, data tables, and workflow diagrams is intended to equip researchers with the necessary information to pursue the synthesis of this compound in a laboratory setting. While this pathway is proposed based on sound chemical principles, it should be noted that optimization of reaction conditions may be necessary to achieve the desired yields and purity in practice.

References

- 1. CAS 1462-86-8: 3-Aminopicolinic acid | CymitQuimica [cymitquimica.com]

- 2. Diazotisation [organic-chemistry.org]

- 3. byjus.com [byjus.com]

- 4. Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Xanthate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Mercaptopicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

3-Mercaptopicolinic acid is most commonly available and studied as its hydrochloride salt. The following tables summarize the available chemical and physical data for both the free acid and its hydrochloride form, compiled from various sources.

Table 1: Chemical Identifiers and Molecular Properties

| Property | This compound | This compound Hydrochloride |

| IUPAC Name | 3-sulfanylpyridine-2-carboxylic acid[1] | 3-mercapto-2-pyridinecarboxylic acid, monohydrochloride[2] |

| Synonyms | 3-Mercapto-2-pyridinecarboxylic acid, SKF 34288[1] | SKF-34288 hydrochloride, 3-MPA hydrochloride[3] |

| CAS Number | 14623-54-2[1] | 320386-54-7[2][4] |

| Molecular Formula | C₆H₅NO₂S[1] | C₆H₅NO₂S · HCl[2] |

| Molecular Weight | 155.18 g/mol [1] | 191.64 g/mol [4][5] |

| Canonical SMILES | C1=CC(=C(N=C1)C(=O)O)S[1] | C1=CC(=C(N=C1)C(=O)O)S.Cl |

| InChI Key | ZYFDNIOIEFZULT-UHFFFAOYSA-N[1] | DYGYEUUVNLEHJP-UHFFFAOYSA-N[2] |

Table 2: Physical and Chemical Properties

| Property | This compound | This compound Hydrochloride |

| Physical Description | Crystalline solid | Crystalline solid[2] |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Water: Soluble.[3] DMSO: Soluble.[5] PBS (pH 7.2): 0.2 mg/mL[2] |

| pKa | Data not available | Data not available |

| Storage | Data not available | Store at -20°C[2][5] |

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the searched literature. While some commercial suppliers indicate that their products are confirmed by NMR and HPLC, the spectral data itself is not publicly shared.[5] For illustrative purposes, spectral data for the related but structurally distinct compound, 3-mercaptopropionic acid, is available from various databases.[6][7][8]

Mechanism of Action: PEPCK Inhibition

This compound is a well-established inhibitor of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a critical enzyme in the gluconeogenic pathway which catalyzes the conversion of oxaloacetate (OAA) to phosphoenolpyruvate (PEP).[3][9] Its inhibitory action is a primary contributor to its hypoglycemic effects.[3]

The mechanism of inhibition is complex, involving both competitive and allosteric interactions with the enzyme.[10] 3-MPA has been shown to bind to two discrete sites on PEPCK:

-

A competitive binding site: This site overlaps with the binding site for the substrates OAA and PEP.

-

An allosteric binding site: Binding to this site is thought to induce a conformational change in the enzyme, which in turn affects its catalytic activity.[10]

Kinetic studies have determined the inhibition constant (Ki) for this compound to be in the range of 2-9 µM.[3] The IC₅₀ value for the inhibition of human PEPCK has been reported as 7.5 µM.[11][12]

Caption: PEPCK Inhibition Pathway.

Experimental Protocols

While a specific synthesis protocol for this compound is not detailed in the reviewed literature, a detailed methodology for an in vitro PEPCK inhibition assay has been described.

PEPCK Inhibition Assay Protocol

This protocol is adapted from a study on the inhibition of porcine PEPCK-C isoenzymes.[13]

Objective: To determine the inhibitory effect of this compound on the activity of PEPCK.

Materials:

-

HEPES buffer (100 mM, pH 7.4)

-

Dithiothreitol (DTT)

-

MnCl₂

-

MgCl₂

-

GTP

-

ADP

-

NADH

-

Oxaloacetate (OAA)

-

Purified PEPCK-C enzyme

-

Pyruvate (B1213749) kinase

-

Lactate (B86563) dehydrogenase

-

This compound (dissolved in an appropriate solvent)

-

96-well microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 1 mL reaction volume, prepare a master mix containing 100 mM HEPES buffer (pH 7.4), 10 mM DTT, 0.2 mM MnCl₂, 2 mM MgCl₂, 1 mM ADP, and 0.2 mM NADH.

-

Enzyme Addition: Add purified PEPCK-C and 5 units each of pyruvate kinase and lactate dehydrogenase to the reaction mixture.

-

Inhibitor Addition: Add varying concentrations of this compound (e.g., 10-400 µM) to the reaction wells. Include a control with no inhibitor.

-

Substrate Addition: The reaction can be initiated by the addition of either OAA or GTP. For assays in the direction of PEP synthesis, initiate the reaction by adding OAA. The concentrations of the variable substrates can be in the range of 5–50 μM for OAA or 25–500 μM for GTP.[13]

-

Data Acquisition: Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, using a microplate reader at a constant temperature (e.g., 25°C).

-

Data Analysis: Calculate the initial reaction velocities from the linear phase of the absorbance change. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: PEPCK Inhibition Assay Workflow.

Synthesis and Purification

Conclusion

This compound is a valuable tool for researchers studying gluconeogenesis and its role in metabolic diseases. Its potent inhibitory effect on PEPCK is well-documented, with a clear mechanism of action involving both competitive and allosteric interactions. While key chemical and physical data for its hydrochloride salt are available, a significant gap exists in the public domain regarding its synthesis, purification, and specific physical properties such as melting point and pKa, as well as its spectral characteristics. Further research and publication in these areas would be highly beneficial to the scientific community.

References

- 1. This compound | C6H5NO2S | CID 119070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. selleckchem.com [selleckchem.com]

- 6. 3-Mercaptopropionic acid(107-96-0) 1H NMR spectrum [chemicalbook.com]

- 7. 3-Mercaptopropionic acid [webbook.nist.gov]

- 8. 3-Mercaptopropionic acid(107-96-0) IR Spectrum [m.chemicalbook.com]

- 9. This compound, a preferential inhibitor of the cytosolic phosphoenolpyruvate carboxykinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound hydrochloride | Other Lyases | Tocris Bioscience [tocris.com]

- 12. rndsystems.com [rndsystems.com]

- 13. Inhibition of Pig Phosphoenolpyruvate Carboxykinase Isoenzymes by this compound and Novel Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Mercaptopicolinic Acid: Properties, Mechanism, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Mercaptopicolinic acid (3-MPA) is a potent and specific inhibitor of the key gluconeogenic enzyme, phosphoenolpyruvate (B93156) carboxykinase (PEPCK). This technical guide provides a comprehensive overview of this compound, including its chemical structure, CAS numbers, and physicochemical properties. The guide delves into its mechanism of action, detailing its inhibitory effects on gluconeogenesis and providing kinetic data. Furthermore, detailed experimental protocols for its synthesis, a PEPCK inhibition assay, and a cell-based assay to evaluate its effects on myogenesis are presented. This document aims to serve as a valuable resource for researchers in metabolism, oncology, and drug development.

Chemical Identity and Properties

This compound is a pyridine (B92270) derivative containing both a carboxylic acid and a thiol group. It is most commonly available as its hydrochloride salt.

Chemical Structure:

-

IUPAC Name: 3-sulfanylpyridine-2-carboxylic acid

-

Molecular Formula: C₆H₅NO₂S

-

Structure:

CAS Numbers:

| Form | CAS Number |

| This compound | 14623-54-2[1] |

| This compound hydrochloride | 320386-54-7[2][3] |

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Weight | 155.18 g/mol (free acid) | [1] |

| 191.63 g/mol (hydrochloride) | [3] | |

| Appearance | Crystalline solid | [2][3] |

| Purity | ≥95% | [2][3] |

| Solubility | PBS (pH 7.2): 0.2 mg/mL | [2] |

| Soluble to 20 mM in DMSO and to 10 mM in water | ||

| Storage | Store at -20°C |

Mechanism of Action: Inhibition of Gluconeogenesis

This compound is a well-established inhibitor of gluconeogenesis, the metabolic pathway responsible for the synthesis of glucose from non-carbohydrate precursors.[2] Its primary target is the enzyme phosphoenolpyruvate carboxykinase (PEPCK) , which catalyzes the conversion of oxaloacetate to phosphoenolpyruvate, a rate-limiting step in gluconeogenesis.[4]

Kinetic studies have revealed that 3-MPA exhibits a complex inhibitory mechanism on PEPCK. It binds to two distinct sites on the enzyme:

-

A competitive binding site within the active site, where it competes with the substrate oxaloacetate.

-

A novel allosteric site , which, when bound by 3-MPA, is thought to induce a conformational change that reduces the enzyme's affinity for its nucleotide substrate (GTP).[5]

This dual-binding mechanism contributes to its potency as a PEPCK inhibitor.

Signaling Pathway: Inhibition of Gluconeogenesis

Caption: Inhibition of the gluconeogenesis pathway by this compound targeting PEPCK.

Quantitative Inhibition Data:

| Parameter | Value | Species/Enzyme | Reference |

| IC₅₀ | 7.5 µM | Human PEPCK | |

| 65 ± 6 µM | Porcine PEPCK-C | ||

| Kᵢ | 2-9 µM | Rat PEPCK | [6][7] |

| ~10 µM (competitive) | Rat PEPCK | [5] | |

| ~150 µM (allosteric) | Rat PEPCK | [5] |

Applications in Research and Drug Development

The potent inhibitory effect of this compound on gluconeogenesis makes it a valuable tool for studying metabolic pathways and as a potential therapeutic agent.

-

Metabolic Research: It is widely used to study the regulation of gluconeogenesis in various physiological and pathological states, such as diabetes and starvation.

-

Oncology: Recent studies have explored its potential in cancer therapy. By inhibiting PEPCK, 3-MPA can disrupt cancer cell metabolism and sensitize melanoma cells to other chemotherapeutic agents like Vemurafenib.[8]

-

Cell Differentiation: 3-MPA has been shown to induce myogenic differentiation in C2C12 myoblast cells, suggesting a role for PEPCK in muscle cell development. It also affects the proliferation of other cell types, such as Treg cells.[8]

Experimental Protocols

Chemical Synthesis of this compound

PEPCK Inhibition Assay

This protocol describes a coupled spectrophotometric assay to determine the inhibitory activity of this compound on PEPCK in the direction of phosphoenolpyruvate (PEP) synthesis.

Experimental Workflow: PEPCK Inhibition Assay

References

- 1. Inhibition of Pig Phosphoenolpyruvate Carboxykinase Isoenzymes by this compound and Novel Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. irl.umsl.edu [irl.umsl.edu]

- 4. This compound, an inhibitor of gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, an inhibitor of gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of this compound inhibition of hepatic phosphoenolpyruvate carboxykinase (GTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

The Discovery and Elucidation of 3-Mercaptopicolinic Acid as a Phosphoenolpyruvate Carboxykinase Inhibitor: A Technical Guide

Introduction

3-Mercaptopicolinic acid (3-MPA) is a potent and specific inhibitor of the enzyme Phosphoenolpyruvate (B93156) Carboxykinase (PEPCK), a critical control point in gluconeogenesis. For decades, 3-MPA has served as an invaluable pharmacological tool for researchers studying glucose metabolism and its regulation.[1][2] Its ability to selectively block the conversion of oxaloacetate to phosphoenolpyruvate has allowed for the detailed investigation of the gluconeogenic pathway and its contribution to various physiological and pathophysiological states, including diabetes. This technical guide provides an in-depth overview of the discovery of 3-MPA, its mechanism of action, quantitative inhibitory data, and the experimental protocols used to characterize its function.

Discovery and Early Characterization

The journey to understanding 3-MPA's role began with the observation of its potent hypoglycemic effects.[1][2] Early investigations in the 1970s identified 3-MPA as a powerful inhibitor of gluconeogenesis, the metabolic pathway responsible for generating glucose from non-carbohydrate precursors.[3] Studies using perfused rat livers and isolated kidney tubules demonstrated that 3-MPA effectively blocked glucose synthesis from substrates like lactate (B86563) and alanine.[3][4][5] However, it did not inhibit gluconeogenesis from substrates such as dihydroxyacetone or fructose, which enter the pathway downstream of the PEPCK-catalyzed step.[3][4] This crucial finding strongly suggested that the site of inhibition was either pyruvate (B1213749) carboxylase or PEPCK. Subsequent detailed metabolite analysis in perfused livers confirmed that PEPCK was the specific target of 3-MPA.[4][5]

Mechanism of Action: A Dual Binding Model

For many years, the precise inhibitory mechanism of 3-MPA remained a subject of investigation. While it was known to be a potent inhibitor, the molecular details were unclear. Recent structural and kinetic studies have revealed a sophisticated dual mechanism of inhibition.[1][6] 3-MPA inhibits PEPCK by binding to two distinct sites on the enzyme.[1][2][7]

-

Competitive Inhibition: 3-MPA binds to the active site, acting as a competitive inhibitor with respect to the binding of phosphoenolpyruvate (PEP) and oxaloacetate (OAA).[1][8]

-

Allosteric Inhibition: 3-MPA also binds to a previously undiscovered allosteric site.[1][6][7] Binding at this site induces a conformational change in the nucleotide-binding pocket, which in turn reduces the enzyme's affinity for its substrate, guanosine (B1672433) triphosphate (GTP).[1][6]

This dual-binding action makes 3-MPA a highly effective inhibitor of PEPCK activity.

Quantitative Data on PEPCK Inhibition

The inhibitory potency of 3-MPA has been quantified across various species and experimental systems. The data consistently demonstrates its effectiveness in the low micromolar range.

Table 1: Inhibitory Constants (Ki) of this compound against PEPCK

| Enzyme Source/Condition | Inhibition Type | Substrate | Ki Value (μM) | Reference(s) |

| Rat, Guinea Pig, Human, Rabbit, Dog Kidney | Not Specified | OAA/GTP | 2 - 10 | [9][10] |

| Rat Cytosolic PEPCK | Competitive | PEP/OAA | ~10 | [1][2][6][7][8] |

| Rat Cytosolic PEPCK | Allosteric | GTP | ~150 | [1][2][6][7][8] |

| Pig Cytosolic PEPCK (139Met) | Not Specified | GTP | 273 | [11] |

| Pig Cytosolic PEPCK (139Leu) | Not Specified | GTP | 873 | [11] |

| General | Not Specified | Not Specified | 2 - 9 | [12][13] |

Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound

| Enzyme Source | Experimental Condition | IC50 Value (μM) | Reference(s) |

| Pig Cytosolic PEPCK | Saturating substrates (OAA synthesis) | 65 ± 6 | [11] |

Table 3: In Vivo and In Vitro Effects of this compound on Gluconeogenesis

| Experimental Model | Substrate(s) | Effect | Reference(s) |

| Isolated Rat Kidney Tubules | Various | Inhibition (Rat > Guinea Pig ≥ Man > Rabbit ≥ Dog) | [9][10] |

| Perfused Rat Liver | Lactate, Alanine | Inhibition of Gluconeogenesis | [3][4] |

| Starved & Alloxan-Diabetic Rats | Endogenous | Hypoglycemic Effect | [3] |

| C2C12 Muscle Cells | Not Applicable | Inhibition of Cell Proliferation (0.01-1 mM) | [13][14] |

Experimental Protocols

The characterization of 3-MPA as a PEPCK inhibitor has relied on several key experimental methodologies.

Protocol 1: PEPCK Enzyme Activity Assay (Reverse Direction: OAA Synthesis)

This assay measures the conversion of PEP and GDP to OAA, which is then coupled to the oxidation of NADH by malate (B86768) dehydrogenase.

1. Reagents:

-

Assay Buffer: 100 mM HEPES, pH 7.4

-

10 mM Dithiothreitol (DTT)

-

2 mM MgCl₂

-

0.2 mM MnCl₂

-

1 mM ADP

-

0.2 mM NADH

-

Substrates: Phosphoenolpyruvate (PEP, 50-600 µM) and Guanosine Diphosphate (GDP, 10-100 µM)

-

Coupling Enzymes: Pyruvate kinase (5 units) and Lactate dehydrogenase (5 units)

-

PEPCK Enzyme: Purified cytosolic or mitochondrial isoform

-

Inhibitor: this compound (10-100 µM)

2. Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer, DTT, MgCl₂, MnCl₂, ADP, NADH, coupling enzymes, and the desired concentration of 3-MPA.

-

Add the PEPCK enzyme and one of the substrates (e.g., a fixed, saturating concentration of GDP).

-

Initiate the reaction by adding the variable substrate (e.g., varying concentrations of PEP).

-

Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear phase of the absorbance change.

-

Repeat the procedure for different concentrations of the variable substrate and inhibitor to determine the mode of inhibition and calculate kinetic parameters (e.g., Vmax, Km, Ki).[11]

Protocol 2: Isolated Perfused Rat Liver Gluconeogenesis Assay

This ex vivo method assesses the effect of 3-MPA on glucose production in an intact organ.

1. Preparation:

-

Anesthetize a rat (e.g., Wistar) and surgically expose the portal vein and inferior vena cava.

-

Cannulate the portal vein for inflow of perfusion medium and the vena cava for outflow.

-

Excise the liver and place it in a temperature-controlled perfusion chamber.

2. Perfusion Medium:

-

Krebs-Henseleit bicarbonate buffer, pH 7.4, gassed with 95% O₂ / 5% CO₂.

-

Substrate for gluconeogenesis (e.g., 10 mM Lactate plus 1 mM Pyruvate).

-

This compound at the desired concentration.

3. Procedure:

-

Begin perfusing the liver with the medium at a constant flow rate (e.g., 4 mL/min per gram of liver).

-

Allow the liver to equilibrate for a baseline period (e.g., 30 minutes).

-

Switch to a perfusion medium containing the gluconeogenic substrates and 3-MPA.

-

Collect samples of the effluent (outflow) at regular intervals (e.g., every 5-10 minutes).

-

Measure the concentration of glucose in the effluent samples using a standard glucose assay (e.g., glucose oxidase method).

-

Calculate the rate of glucose production by the liver.

-

Compare the rate of gluconeogenesis in the presence and absence of 3-MPA to determine the percent inhibition.[3][4]

Visualizing Pathways and Workflows

Gluconeogenesis Pathway and 3-MPA Inhibition

Caption: The gluconeogenic pathway highlighting PEPCK and its inhibition by 3-MPA.

Experimental Workflow: Perfused Liver Assay

Caption: Workflow for assessing 3-MPA's effect on hepatic gluconeogenesis.

Dual Inhibition Mechanism of 3-MPA on PEPCK

References

- 1. Inhibition and Allosteric Regulation of Monomeric Phosphoenolpyruvate Carboxykinase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, an inhibitor of gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of this compound on gluconeogenesis and gluconeogenic metabolite concentrations in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of this compound on gluconeogenesis and gluconeogenic metabolite concentrations in the isolated perfused rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Inhibition and Allosteric Regulation of Monomeric Phosphoenolpyruvate Carboxykinase by this compound. | Semantic Scholar [semanticscholar.org]

- 8. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Inhibition of renal gluconeogenesis and phosphoenolpyruvate carboxykinase activity by this compound: studies in rat, guinea pig, dog, rabbit, and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of Pig Phosphoenolpyruvate Carboxykinase Isoenzymes by this compound and Novel Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. The phosphoenolpyruvate carboxykinase (PEPCK) inhibitor, this compound (3-MPA), induces myogenic differentiation in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 3-Mercaptopicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Mercaptopicolinic acid (3-MPA) is a potent and well-characterized inhibitor of gluconeogenesis, the metabolic pathway responsible for the de novo synthesis of glucose. Its primary mechanism of action is the direct inhibition of the enzyme Phosphoenolpyruvate (B93156) Carboxykinase (PEPCK), a critical control point in this pathway. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of 3-MPA, detailed experimental protocols for its study, and quantitative data to support further research and development.

Core Mechanism of Action: Inhibition of PEPCK

This compound is a potent hypoglycemic agent that exerts its effects by directly targeting and inhibiting Phosphoenolpyruvate Carboxykinase (PEPCK).[1][2] PEPCK catalyzes the irreversible conversion of oxaloacetate (OAA) to phosphoenolpyruvate (PEP), a rate-limiting step in gluconeogenesis.[2] By inhibiting this enzyme, 3-MPA effectively curtails the production of glucose from non-carbohydrate precursors such as lactate (B86563) and alanine.[3][4][5]

Recent structural and kinetic studies have revealed a dual-binding mechanism for 3-MPA on PEPCK.[1][2] It binds to two discrete sites on the enzyme:

-

A competitive binding site: 3-MPA competes with the substrate, phosphoenolpyruvate (PEP) or oxaloacetate (OAA), for binding at the active site.[1][2]

-

An allosteric binding site: 3-MPA also binds to a previously unidentified allosteric site, which is distinct from the active site.[1][2] Binding to this allosteric pocket induces a conformational change in the nucleotide-binding site, which in turn diminishes the enzyme's affinity for its nucleotide substrate (GTP).[1][2]

This dual mechanism of inhibition contributes to the high potency of 3-MPA as a PEPCK inhibitor.

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound against PEPCK has been quantified in numerous studies. The following tables summarize the key inhibitory constants.

Table 1: IC50 Value for this compound

| Enzyme Target | Test System | IC50 (µM) | Reference |

| Human PEPCK (hPEPCK) | In vitro enzyme assay | 7.5 | [6] |

Table 2: Ki Values for this compound

| Binding Site | Enzyme Source | Ki (µM) | Reference |

| Competitive (PEP/OAA site) | Rat Cytosolic PEPCK | ~10 | [1][7] |

| Allosteric Site | Rat Cytosolic PEPCK | ~150 | [1][7] |

| Not Specified | Rat Liver Cytosol PEPCK | 3-9 | [8] |

| Not Specified | Rat, Guinea Pig, Dog, Rabbit, Human Renal PEPCK | 2-10 |

Signaling Pathways and Experimental Workflows

Gluconeogenesis Pathway Inhibition

The primary signaling pathway affected by this compound is the gluconeogenesis pathway. The following diagram illustrates the central role of PEPCK and the point of inhibition by 3-MPA.

Caption: Inhibition of PEPCK by 3-MPA in the gluconeogenesis pathway.

Dual-Binding Mechanism on PEPCK

The following diagram illustrates the competitive and allosteric inhibition of PEPCK by this compound.

Caption: Dual competitive and allosteric inhibition of PEPCK by 3-MPA.

Experimental Workflow: Isolated Perfused Rat Liver

This diagram outlines the typical workflow for studying the effects of this compound on gluconeogenesis in an isolated perfused rat liver model.

Caption: Workflow for a perfused rat liver gluconeogenesis inhibition study.

Experimental Protocols

PEPCK Inhibition Assay (In Vitro)

This protocol is adapted from methodologies described in the literature for determining the inhibitory effect of 3-MPA on purified PEPCK.

Materials:

-

Purified PEPCK enzyme

-

Reaction Buffer: 100 mM HEPES, pH 7.4, 10 mM DTT, 2 mM MgCl₂, 0.2 mM MnCl₂

-

Substrates: Oxaloacetate (OAA), Guanosine triphosphate (GTP)

-

Coupling Enzymes: Pyruvate kinase, Lactate dehydrogenase

-

Cofactors: Adenosine diphosphate (B83284) (ADP), NADH

-

This compound (3-MPA) stock solution

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in each well of the microplate containing the reaction buffer, ADP, NADH, pyruvate kinase, and lactate dehydrogenase.

-

Add varying concentrations of 3-MPA to the experimental wells. Include control wells with no inhibitor.

-

Add the purified PEPCK enzyme to all wells and incubate for a short period to allow for inhibitor binding.

-

Initiate the reaction by adding the substrates, OAA and GTP.

-

Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time curve.

-

Plot the reaction velocity against the inhibitor concentration to determine the IC50 value. For Ki determination, repeat the experiment at multiple substrate concentrations.

Inhibition of Gluconeogenesis in Perfused Rat Liver

This protocol provides a framework for assessing the effect of 3-MPA on gluconeogenesis in an ex vivo liver model.

Materials:

-

Male Wistar rats (200-250g), fasted for 24 hours

-

Perfusion apparatus

-

Krebs-Henseleit bicarbonate buffer, pH 7.4, saturated with 95% O₂ / 5% CO₂

-

Gluconeogenic substrate solution (e.g., 10 mM lactate)

-

This compound solution

-

Blood gas analyzer

-

Metabolite assay kits (for glucose, lactate, pyruvate, etc.)

Procedure:

-

Anesthetize the rat and surgically isolate the liver, cannulating the portal vein and vena cava.

-

Transfer the liver to the perfusion apparatus and begin perfusion with the Krebs-Henseleit buffer at a constant flow rate.

-

Allow the liver to equilibrate for a 30-minute pre-perfusion period.

-

Introduce the gluconeogenic substrate into the perfusion medium and collect baseline perfusate samples for 30 minutes to measure the basal rate of glucose production.

-

Introduce 3-MPA into the perfusion medium at the desired concentration.

-

Continue to collect perfusate samples at regular intervals to measure the rate of glucose production in the presence of the inhibitor.

-

At the end of the experiment, freeze-clamp the liver tissue in liquid nitrogen for subsequent analysis of intracellular metabolite concentrations.

-

Analyze the perfusate and tissue samples for glucose and other relevant metabolites.

C2C12 Myogenic Differentiation Assay

This protocol outlines the steps to investigate the effects of 3-MPA on the differentiation of C2C12 myoblasts.

Materials:

-

C2C12 myoblast cell line

-

Growth Medium (GM): DMEM supplemented with 10% Fetal Bovine Serum (FBS)

-

Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum (HS)

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Multi-well cell culture plates

-

Microscope for imaging

-

Reagents for immunofluorescence staining (e.g., anti-myosin heavy chain antibody) or creatine (B1669601) kinase activity assay.

Procedure:

-

Seed C2C12 myoblasts in multi-well plates at a density that will allow them to reach 80-90% confluency within 24-48 hours. Culture the cells in Growth Medium.

-

Once the cells reach the desired confluency, aspirate the Growth Medium and wash the cells once with PBS.

-

Induce differentiation by replacing the medium with Differentiation Medium containing various concentrations of 3-MPA. Include a vehicle control.

-

Culture the cells for 3-5 days, replacing the Differentiation Medium with fresh medium containing the respective treatments every 48 hours.

-

Monitor the cells daily for morphological changes, such as the formation of elongated, multinucleated myotubes.

-

At the end of the differentiation period, assess the extent of myogenesis. This can be done by:

-

Immunofluorescence: Fixing the cells and staining for muscle-specific proteins like myosin heavy chain. The fusion index (percentage of nuclei in myotubes) can then be calculated.

-

Creatine Kinase Assay: Lysing the cells and measuring the activity of creatine kinase, a marker of muscle differentiation.

-

Conclusion

This compound is a powerful tool for studying glucose metabolism due to its specific and potent inhibition of PEPCK. The dual-binding mechanism, targeting both the active and an allosteric site, underscores its efficacy. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the effects of 3-MPA and similar compounds in various biological systems. A thorough understanding of its mechanism of action is crucial for its application in metabolic research and for the development of novel therapeutic agents targeting gluconeogenesis.

References

- 1. Gluconeogenesis in the perfused rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Pig Phosphoenolpyruvate Carboxykinase Isoenzymes by this compound and Novel Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of this compound on gluconeogenesis and gluconeogenic metabolite concentrations in the isolated perfused rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanism of inhibition by acidosis of gluconeogenesis from lactate in rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Gluconeogenesis by Boldine in the Perfused Liver: Therapeutical Implication for Glycemic Control - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of this compound on gluconeogenesis and gluconeogenic metabolite concentrations in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition and Allosteric Regulation of Monomeric Phosphoenolpyruvate Carboxykinase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The mechanism of inhibition by acidosis of gluconeogenesis from lactate in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

Allosteric Inhibition of PEPCK by 3-Mercaptopicolinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoenolpyruvate carboxykinase (PEPCK) is a critical enzyme in gluconeogenesis, the metabolic pathway responsible for the synthesis of glucose from non-carbohydrate precursors. Its role in regulating blood glucose levels has made it a significant target for the development of therapeutic agents against type 2 diabetes. 3-Mercaptopicolinic acid (3-MPA) is a potent inhibitor of PEPCK that has been instrumental in elucidating the enzyme's function and potential as a drug target. This technical guide provides an in-depth overview of the allosteric inhibition of PEPCK by 3-MPA, including quantitative data, detailed experimental protocols, and visualizations of the key pathways and mechanisms.

Recent structural and kinetic studies have revealed a dual mechanism of inhibition by 3-MPA. It binds not only to the active site, acting as a competitive inhibitor, but also to a previously unidentified allosteric site.[1][2][3][4] This allosteric interaction induces a conformational change in the enzyme, reducing its affinity for its nucleotide substrate, thereby providing a multifaceted approach to modulating PEPCK activity.[1][2][3][4]

Quantitative Data: Inhibition Parameters of this compound on PEPCK

The inhibitory effects of this compound on PEPCK have been quantified across various studies and species. The following tables summarize the key inhibition constants, providing a comparative overview of its potency at both the competitive and allosteric sites.

| Parameter | Species/Isoform | Value | Reference |

| Competitive Ki | Rat Cytosolic PEPCK | ~10 µM | [1][2][3][4] |

| Rat Cytosolic PEPCK | ~5 µM | [5] | |

| Pig Cytosolic PEPCK (139Met) | 16 ± 2 µM (vs. PEP) | [6] | |

| Pig Cytosolic PEPCK (139Leu) | 19 ± 4 µM (vs. PEP) | [6] | |

| Allosteric Ki | Rat Cytosolic PEPCK | ~150 µM | [1][2][3][4][5] |

| IC50 | Human PEPCK (hPEPCK) | 7.5 µM | |

| Pig Cytosolic PEPCK | 65 ± 6 µM | [6] | |

| General Ki Range | Not Specified | 2-9 µM | [7] |

Experimental Protocols

This section details the methodologies for key experiments related to the study of PEPCK inhibition by this compound.

PEPCK Enzyme Kinetics Assay (Spectrophotometric Method)

This protocol describes a coupled enzyme assay to determine the kinetic parameters of PEPCK in the direction of oxaloacetate (OAA) synthesis. The production of OAA is coupled to the oxidation of NADH by malate (B86768) dehydrogenase, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

-

Purified PEPCK enzyme

-

HEPES buffer (100 mM, pH 7.4)

-

Dithiothreitol (DTT) (10 mM)

-

MnCl2 (0.2 mM)

-

MgCl2 (2 mM)

-

GDP (2 mM)

-

NADH (0.2 mM)

-

Phosphoenolpyruvate (PEP) (2 mM)

-

KHCO3 (100 mM)

-

Malate dehydrogenase (4 units)

-

This compound (varying concentrations)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in a 1 mL cuvette containing HEPES buffer, DTT, MnCl2, MgCl2, GDP, NADH, PEP, and KHCO3.

-

Add 4 units of malate dehydrogenase to the reaction mixture.

-

To determine the effect of the inhibitor, add varying concentrations of this compound to the reaction mixture. For control experiments, omit the inhibitor.

-

Initiate the reaction by adding a known amount of purified PEPCK enzyme.

-

Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm for 5 minutes at a constant temperature (e.g., 25°C or 37°C).

-

Calculate the initial reaction velocity (v) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).

-

Repeat the assay with varying concentrations of the substrate (PEP or GDP) and inhibitor (3-MPA) to determine the kinetic parameters.

Determination of Inhibition Constants (Ki)

For Competitive Inhibition:

-

Perform the PEPCK enzyme kinetics assay with varying concentrations of the substrate (e.g., PEP) in the presence of different fixed concentrations of 3-MPA.

-

Generate a Lineweaver-Burk plot (1/v vs. 1/[S]) for each inhibitor concentration.

-

The lines for the different inhibitor concentrations will intersect on the y-axis, which is characteristic of competitive inhibition.

-

The apparent Km (Km,app) for each inhibitor concentration can be determined from the x-intercept (-1/Km,app).

-

Plot Km,app versus the inhibitor concentration [I]. The x-intercept of this secondary plot will be -Ki.

For Allosteric (Mixed) Inhibition:

-

Perform the PEPCK enzyme kinetics assay with varying concentrations of the substrate in the presence of different fixed concentrations of 3-MPA.

-

Generate Lineweaver-Burk plots. For mixed inhibition, the lines will intersect to the left of the y-axis.

-

The Ki and the alpha-Ki (the factor by which Km changes) can be determined by fitting the data to the equation for mixed-model inhibition using non-linear regression analysis software.

X-ray Crystallography of PEPCK in Complex with this compound

This protocol provides a general framework for the crystallographic analysis of PEPCK to elucidate the binding mode of 3-MPA.

Materials:

-

Highly purified and concentrated PEPCK protein (>95% purity)

-

This compound

-

Crystallization screening kits

-

Cryoprotectant solution

-

X-ray diffraction equipment

Procedure:

-

Protein Purification: Express and purify recombinant PEPCK using affinity and size-exclusion chromatography to achieve high purity and homogeneity.

-

Complex Formation: Incubate the purified PEPCK with a molar excess of this compound to ensure the formation of the enzyme-inhibitor complex.

-

Crystallization Screening: Use vapor diffusion methods (hanging or sitting drop) to screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) at different temperatures.

-

Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by varying the concentrations of the protein, inhibitor, and precipitants to obtain large, well-diffracting crystals.

-

Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known PEPCK structure as a search model. Refine the structure and model the 3-MPA molecule into the electron density maps at both the active and allosteric sites.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the allosteric inhibition of PEPCK by this compound.

References

- 1. Inhibition and Allosteric Regulation of Monomeric Phosphoenolpyruvate Carboxykinase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition and Allosteric Regulation of Monomeric Phosphoenolpyruvate Carboxykinase by this compound. | Semantic Scholar [semanticscholar.org]

- 5. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 6. Inhibition of Pig Phosphoenolpyruvate Carboxykinase Isoenzymes by this compound and Novel Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

3-Mercaptopicolinic Acid: A Technical Guide on its Hypoglycemic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Mercaptopicolinic acid (3-MPA) is a potent hypoglycemic agent that has been the subject of extensive research for its ability to lower blood glucose levels. Its primary mechanism of action involves the specific and potent inhibition of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a rate-limiting enzyme in the gluconeogenesis pathway. This technical guide provides an in-depth overview of 3-MPA, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its effects. The information is presented to support further research and development in the field of metabolic diseases.

Mechanism of Action: Inhibition of Gluconeogenesis

This compound exerts its hypoglycemic effect by directly targeting and inhibiting the enzyme phosphoenolpyruvate carboxykinase (PEPCK).[1][2][3] PEPCK is a critical control point in gluconeogenesis, the metabolic pathway responsible for the synthesis of glucose from non-carbohydrate precursors, such as lactate, pyruvate, and alanine.[4][5][6] By inhibiting PEPCK, 3-MPA effectively curtails the liver's and kidney's ability to produce new glucose, thereby lowering blood glucose concentrations.[5][6][7]

The inhibition of PEPCK by 3-MPA is complex, involving both competitive and allosteric mechanisms.[1][3][8] Kinetic and structural studies have revealed that 3-MPA binds to two distinct sites on the PEPCK enzyme:

-

A competitive binding site: This site overlaps with the binding site for the substrates phosphoenolpyruvate (PEP) and oxaloacetate (OAA).[1][3][8]

-

An allosteric binding site: This is a previously unidentified site that, when bound by 3-MPA, stabilizes an altered conformation of the enzyme's nucleotide-binding site, reducing its affinity for GTP, a necessary cofactor for the reaction.[1][3][8]

This dual-binding mechanism contributes to the potent inhibitory effect of 3-MPA on PEPCK activity.

Signaling Pathway of 3-MPA in Inhibiting Gluconeogenesis

Figure 1. Signaling pathway of 3-MPA in inhibiting hepatic gluconeogenesis.

Quantitative Data on the Efficacy of this compound

The inhibitory potency of 3-MPA on PEPCK and its hypoglycemic effects have been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibition of PEPCK by this compound

| Parameter | Enzyme Source | Value | Reference |

| IC50 | Human PEPCK (hPEPCK) | 7.5 µM | [9][10] |

| Porcine PEPCK-C | 65 ± 6 µM | [11] | |

| Ki (Competitive) | Rat PEPCK | ~10 µM | [1][3][8] |

| Ki (Allosteric) | Rat PEPCK | ~150 µM | [1][3][8] |

| Ki (General) | Rat, Guinea Pig, Dog, Rabbit, Human PEPCK | 2 - 10 µM | [7][12] |

Table 2: In Vivo and Ex Vivo Hypoglycemic Effects of this compound

| Experimental Model | Substrate | 3-MPA Concentration/Dose | Effect | Reference |

| Isolated Perfused Rat Liver | Lactate | 50 µM | Sharp decrease in glucose synthesis | [13] |

| Lactate | 100 µM | Virtually complete inhibition of glucose synthesis | [13] | |

| Alanine | Not specified | Inhibition of gluconeogenesis | [4][14] | |

| Isolated Perfused Diabetic Rat Liver | Endogenous | 4 mM | Continuous net uptake of glucose observed | [15] |

| Starved Rats (in vivo) | - | 37.5 - 150 mg/kg (p.o.) | Dose-dependent reduction in blood glucose | [16] |

| Starved Rats (in vivo) | Pyruvate | 30 and 300 mg/kg (i.p.) | Reduction in pyruvate-induced blood glucose level | [16] |

| Rabbits (in vivo) | Salbutamol-induced | 25 mg/kg (s.c.) | Neutralizes salbutamol-mediated hyperglycemia | [16] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used in the study of 3-MPA.

Isolated Perfused Liver Studies

This ex vivo model allows for the direct assessment of hepatic glucose metabolism in a controlled environment.

-

Animal Model: Male Wistar rats (200-250g), fasted for 24 hours to deplete glycogen (B147801) stores.

-

Perfusion Medium: Krebs-Henseleit bicarbonate buffer, pH 7.4, saturated with 95% O₂ / 5% CO₂, and containing a gluconeogenic substrate (e.g., 10 mM L-lactate).

-

Procedure:

-

The rat is anesthetized, and the liver is surgically isolated.

-

The portal vein and inferior vena cava are cannulated for inflow and outflow of the perfusion medium, respectively.

-

The liver is placed in a perfusion chamber and perfused at a constant flow rate (e.g., 4 ml/min per gram of liver).

-

After an equilibration period, 3-MPA is added to the perfusion medium at the desired concentration.

-

Samples of the effluent perfusate are collected at regular intervals to measure glucose concentration.

-

-

Analytical Method: Glucose concentration in the perfusate is typically determined using a glucose oxidase-based assay.

Experimental Workflow for Isolated Perfused Liver Study

Figure 2. Workflow for an isolated perfused liver experiment to study 3-MPA.

In Vivo Hypoglycemia Studies

These studies assess the effect of 3-MPA on blood glucose levels in living organisms.

-

Animal Model: Male Wistar rats or other appropriate rodent models, often fasted to induce a reliance on gluconeogenesis for maintaining blood glucose. Alloxan- or streptozotocin-induced diabetic models are also used.[6][17]

-

Drug Administration: 3-MPA is typically administered orally (p.o.) or via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[16]

-

Procedure:

-

Animals are fasted for a specified period (e.g., 24-48 hours).

-

A baseline blood sample is taken (time 0).

-

3-MPA is administered at the desired dose.

-

Blood samples are collected at various time points post-administration (e.g., 1, 2, 4, 6 hours).

-

-

Analytical Method: Blood glucose levels are measured using a glucometer or a colorimetric assay.

PEPCK Enzyme Inhibition Assays

These in vitro assays directly measure the inhibitory effect of 3-MPA on PEPCK activity.[11]

-

Enzyme Source: Purified PEPCK from various sources (e.g., rat liver cytosol, recombinant human PEPCK).

-

Assay Principle: The activity of PEPCK can be measured in either the forward (OAA to PEP) or reverse (PEP to OAA) direction. A common method is a coupled spectrophotometric assay.

-

Procedure (Reverse Direction):

-

The reaction mixture contains buffer (e.g., HEPES, pH 7.4), cofactors (MnCl₂, MgCl₂, GDP), NADH, PEP, KHCO₃, and an excess of malate (B86768) dehydrogenase.

-

Varying concentrations of 3-MPA are added.

-

The reaction is initiated by the addition of PEPCK.

-

The rate of NADH oxidation (decrease in absorbance at 340 nm) is monitored, which is proportional to the rate of OAA formation.

-

-

Data Analysis: IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values are determined through kinetic studies with varying substrate and inhibitor concentrations.[11]

Effects on Insulin (B600854) and Glucagon (B607659)

The primary action of 3-MPA is on hepatic glucose production, and it does not appear to directly stimulate insulin secretion. In fact, by lowering blood glucose, it would be expected to indirectly reduce the stimulus for insulin release. The interplay between glucose levels and the secretion of insulin and glucagon is complex.[18][19] Glucagon, a counter-regulatory hormone to insulin, stimulates gluconeogenesis.[20][21] By inhibiting the pathway stimulated by glucagon, 3-MPA can effectively counteract the hyperglycemic effects of this hormone.

Conclusion

This compound is a well-characterized inhibitor of gluconeogenesis with potent hypoglycemic activity. Its specific targeting of PEPCK through a dual inhibitory mechanism makes it a valuable tool for studying glucose metabolism and a potential lead scaffold for the development of novel anti-diabetic therapeutics. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals working in this area. Further research could focus on optimizing the pharmacokinetic and pharmacodynamic properties of 3-MPA derivatives to enhance their therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Inhibition and Allosteric Regulation of Monomeric Phosphoenolpyruvate Carboxykinase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of this compound on gluconeogenesis and gluconeogenic metabolite concentrations in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, an inhibitor of gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. Inhibition of renal gluconeogenesis and phosphoenolpyruvate carboxykinase activity by this compound: studies in rat, guinea pig, dog, rabbit, and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition and Allosteric Regulation of Monomeric Phosphoenolpyruvate Carboxykinase by this compound. | Semantic Scholar [semanticscholar.org]

- 9. This compound hydrochloride | Other Lyases | Tocris Bioscience [tocris.com]

- 10. rndsystems.com [rndsystems.com]

- 11. Inhibition of Pig Phosphoenolpyruvate Carboxykinase Isoenzymes by this compound and Novel Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Mechanism of this compound inhibition of hepatic phosphoenolpyruvate carboxykinase (GTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. portlandpress.com [portlandpress.com]

- 15. Stimulation by 3-mercaptopicolinate of net glucose uptake by perfused livers from diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Study on the Malondialdehid Level of Diabetic Rat Implemented with Isolate 1.4-Bis-(3,4,5-Trimetoksi-Fenil)-Tetrahidro-Furo (3,4-C) Mahogani Seed Furan (Swietenia Macrophylla King) - Neliti [neliti.com]

- 18. Glucose-dependent insulinotropic polypeptide: effects on insulin and glucagon secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. partone.litfl.com [partone.litfl.com]

- 20. Glucagon changes substrate preference in gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Physicochemical Properties of 3-Mercaptopicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of 3-Mercaptopicolinic acid (3-MPA), a potent inhibitor of gluconeogenesis. The information herein is intended to support research and development activities by providing essential data on its chemical and physical characteristics, along with standardized experimental protocols.

Core Physicochemical Data

This compound is a critical tool for studying metabolic pathways, particularly glucose metabolism. Its efficacy as an inhibitor of phosphoenolpyruvate (B93156) carboxykinase (PEPCK) makes it a valuable compound in metabolic research.[1][2] The hydrochloride salt is commonly used in research settings.[3][4]

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | Value | Source |

| Chemical Name | 3-Mercapto-2-pyridinecarboxylic acid | |

| Synonyms | 3-MPA, SKF 34288 | [4][5] |

| Molecular Formula | C₆H₅NO₂S | [6] |

| Molecular Weight | 155.18 g/mol | [6] |

| CAS Number | 14623-45-9 (Parent), 320386-54-7 (HCl Salt) | [3][7] |

| Appearance | Crystalline solid | [4] |

| Solubility (HCl Salt) | Soluble to 10 mM in water, 20 mM in DMSO, 0.2 mg/mL in PBS (pH 7.2) | [3][4] |

| Storage Conditions | Store at -20°C | [3][4] |

| Stability (HCl Salt) | ≥ 4 years at -20°C | [4] |

Experimental Protocols

The following section details the methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point (Capillary Method)

The capillary method is a standard technique for determining the melting point of a crystalline solid.[8][9]

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and in a powdered form.[10] Load the sample into a capillary tube (sealed at one end) to a height of 2-3 mm.[10][11] Pack the sample tightly by tapping the tube gently.[10]

-

Apparatus Setup: Place the capillary tube into a melting point apparatus.[8]

-

Heating: Begin heating at a rapid rate (e.g., 4-5°C per minute) to determine an approximate melting point.[11] For the precise measurement, allow the apparatus to cool to at least 20°C below the approximate melting point.[11] Then, heat at a slower, controlled rate (e.g., 1-2°C per minute) near the expected melting point.[12]

-

Observation and Recording: Observe the sample through the apparatus's eyepiece. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a transparent liquid (complete melting).[11] This range represents the melting point.

-

Replication: Perform the measurement at least twice with fresh samples to ensure reproducibility.[11]

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[13][14]

Methodology:

-

Preparation: Add an excess amount of this compound to a flask containing a known volume of the desired aqueous medium (e.g., distilled water, PBS).[15] An excess of solid material must be present to ensure saturation.[14]

-

Equilibration: Seal the flask and place it in a shaker or agitator at a constant temperature (e.g., 25°C or 37°C).[14][16] Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[14]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by filtration (using a syringe filter) or centrifugation.[14]

-

Quantification: Analyze the concentration of this compound in the clear, saturated filtrate. This is typically done using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The determined concentration represents the aqueous solubility of the compound under the specified conditions.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a substance.[17][18][19]

Methodology:

-

Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in water.[17] To maintain a constant ionic strength, a background electrolyte like 0.15 M KCl can be used.[17]

-

Titration Setup: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[17] Place the 3-MPA solution in a beaker with a magnetic stirrer and immerse the pH electrode.[17]

-

Titration: Add a standardized titrant (e.g., 0.1 M NaOH for an acidic compound) in small, precise increments.[17] After each addition, allow the pH to stabilize before recording the pH value and the volume of titrant added.

-

Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[20] This point corresponds to the inflection point of the sigmoid-shaped curve.[18]

-

Replication: Perform at least three titrations to ensure the reliability of the pKa value.[17]

Mechanism of Action and Signaling Pathway

This compound is a well-established inhibitor of the enzyme Phosphoenolpyruvate Carboxykinase (PEPCK), a key regulatory point in the gluconeogenesis pathway.[1][21] Gluconeogenesis is the metabolic process that generates glucose from non-carbohydrate substrates, such as lactate, glycerol, and certain amino acids.[22][23] By inhibiting PEPCK, 3-MPA effectively blocks the synthesis of glucose, leading to a hypoglycemic effect.[1][5]

Studies have shown that 3-MPA inhibits PEPCK through binding at two distinct sites: a competitive site (with respect to phosphoenolpyruvate) and a previously unidentified allosteric site.[1][2][24] This dual-site inhibition contributes to its potency.

Caption: Inhibition of the Gluconeogenesis Pathway by this compound.

General Experimental Workflow

The following diagram outlines a typical workflow for researchers investigating the effects of this compound.

Caption: General Experimental Workflow for this compound Research.

References

- 1. Inhibition and Allosteric Regulation of Monomeric Phosphoenolpyruvate Carboxykinase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rndsystems.com [rndsystems.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound, an inhibitor of gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C6H5NO2S | CID 119070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. westlab.com [westlab.com]

- 9. thinksrs.com [thinksrs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jk-sci.com [jk-sci.com]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. enamine.net [enamine.net]

- 14. quora.com [quora.com]

- 15. bioassaysys.com [bioassaysys.com]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 20. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 21. Mechanism of this compound inhibition of hepatic phosphoenolpyruvate carboxykinase (GTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. teachmephysiology.com [teachmephysiology.com]

- 23. microbenotes.com [microbenotes.com]

- 24. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to 3-Mercaptopicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Mercaptopicolinic acid (3-MPA), a potent inhibitor of gluconeogenesis. This document will delve into its fundamental chemical properties, its mechanism of action, and relevant experimental protocols for its use in research settings.

Core Molecular Data

This compound is a picolinic acid derivative containing a thiol group. Its key molecular information is summarized below.

| Identifier | Value | Source |

| Molecular Formula | C6H5NO2S | [1] |

| Molecular Weight | 155.18 g/mol | [1][2] |

| IUPAC Name | 3-sulfanylpyridine-2-carboxylic acid | [1] |

| CAS Number | 14623-54-2 | [1] |

| Synonyms | 3-Mercapto-2-pyridinecarboxylic acid, SKF 34288 | [1][3] |

It is important to distinguish the base compound from its commonly used hydrochloride salt, which has a different molecular formula and weight.

| Identifier | Value | Source |

| Molecular Formula (HCl salt) | C6H5NO2S · HCl | [3][4] |

| Molecular Weight (HCl salt) | 191.6 g/mol | [3][4][5] |

| CAS Number (HCl salt) | 320386-54-7 | [3][4][5] |

Mechanism of Action: Inhibition of Gluconeogenesis

This compound is a well-characterized inhibitor of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a key enzyme in the metabolic pathway of gluconeogenesis.[6] PEPCK catalyzes the conversion of oxaloacetate to phosphoenolpyruvate, a rate-limiting step in the synthesis of glucose from non-carbohydrate precursors. By inhibiting this enzyme, 3-MPA effectively blocks the production of glucose in the liver and kidneys.

The inhibitory action of 3-MPA on PEPCK has made it a valuable tool in metabolic research to study the effects of impaired gluconeogenesis.

Inhibition of PEPCK by this compound.

Experimental Protocols

The following provides a general methodology for studying the effects of this compound on cellular metabolism.

Objective: To assess the inhibitory effect of 3-MPA on glucose production in a cellular model.

Materials:

-

Hepatoma cell line (e.g., HepG2)

-

Dulbecco's Modified Eagle Medium (DMEM), glucose-free

-

Fetal Bovine Serum (FBS)

-

This compound (hydrochloride salt)

-

Substrates for gluconeogenesis (e.g., lactate (B86563), pyruvate)

-

Glucose assay kit

-

Cell lysis buffer

-

Protein assay kit

Procedure:

-

Cell Culture: Culture HepG2 cells in standard DMEM supplemented with 10% FBS until they reach 80-90% confluency.

-

Induction of Gluconeogenesis: Wash the cells with phosphate-buffered saline (PBS) and then incubate in glucose-free DMEM supplemented with gluconeogenic substrates (e.g., 10 mM lactate and 1 mM pyruvate) for 24 hours.

-

Treatment with 3-MPA: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 µM) for a specified period (e.g., 6 hours).

-

Sample Collection:

-

Collect the culture medium to measure extracellular glucose concentration.

-

Wash the cells with cold PBS and lyse them using a suitable lysis buffer.

-

-

Biochemical Assays:

-

Measure the glucose concentration in the collected medium using a commercial glucose assay kit.

-

Determine the total protein concentration in the cell lysates using a protein assay kit for normalization.

-

-

Data Analysis: Normalize the glucose production to the total protein content for each sample. Compare the glucose production in the 3-MPA-treated groups to the untreated control group to determine the inhibitory effect.

References

- 1. This compound | C6H5NO2S | CID 119070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound (hydrochloride) - Cayman Chemical [bioscience.co.uk]

- 5. Sapphire North America [sapphire-usa.com]

- 6. This compound hydrochloride | Other Lyases | Tocris Bioscience [tocris.com]

Spectroscopic Analysis of 3-Mercaptopicolinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Mercaptopicolinic acid (3-MPA) is a potent inhibitor of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a key enzyme in gluconeogenesis.[1][2][3][4] This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize this compound. It includes detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). The guide also presents a summary of spectroscopic data in structured tables and visual diagrams to illustrate experimental workflows and the compound's mechanism of action.

Introduction

This compound, also known as 3-sulfanylpyridine-2-carboxylic acid, is a small molecule of significant interest in metabolic research. Its ability to inhibit PEPCK makes it a valuable tool for studying glucose metabolism and a potential therapeutic agent.[1][2][3][4] Accurate and thorough spectroscopic analysis is crucial for confirming the identity, purity, and structural characteristics of 3-MPA in research and drug development settings. This guide outlines the standard spectroscopic techniques and expected data for the comprehensive analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are predicted based on the chemical structure of this compound and may vary slightly based on solvent and experimental conditions.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~13.5 | br s | - | COOH |

| ~8.4 | dd | 4.5, 1.5 | H-6 |

| ~7.8 | dd | 7.5, 1.5 | H-4 |

| ~7.3 | dd | 7.5, 4.5 | H-5 |

| ~5.5 | s | - | SH |